CALP3

描述

CALP3 是一种钙样肽,它是一种有效的钙通道阻滞剂。 它激活钙结合蛋白的EF手基序,并通过调节钙调蛋白、钙通道和泵的活性来功能性地模拟细胞内钙水平的升高 。 该化合物在控制诸如艾滋病或缺血导致的神经元丢失等疾病中的凋亡方面已显示出潜力 。

科学研究应用

CALP3 具有广泛的科学研究应用,包括:

化学: 用作钙通道阻滞剂来研究钙信号通路。

生物学: 研究了其在调节钙调蛋白活性和钙结合蛋白中的作用。

医学: 控制诸如艾滋病和缺血导致的神经元丢失等疾病中的凋亡的潜在治疗剂。

工业: 用于开发神经保护剂和钙通道阻滞剂。

作用机制

CALP3 通过与钙结合蛋白的 EF 手基序结合来发挥其作用,从而激活它们。 它调节钙调蛋白、钙通道和泵的活性,模拟细胞内钙水平的升高 。 这种调节导致抑制钙介导的细胞毒性和凋亡 。

类似化合物:

CALP2: 一种 12 个残基的肽,它与人钙调蛋白中的 EF 手基序 4 相互作用,在没有钙的情况下激活它。

钙调蛋白激动剂: 结合到 EF 手/钙结合位点并在没有钙的情况下激活磷酸二酯酶的化合物。

This compound 的独特性: this compound 的独特性在于它能够通过调节钙调蛋白、钙通道和泵的活性来功能性地模拟细胞内钙水平的升高。 这使其成为一种有效的钙通道阻滞剂,在控制凋亡和神经保护方面具有潜在的治疗应用 。

准备方法

合成路线和反应条件: CALP3 从 Fmoc-Asp (PEG-PS)-OAl 开始合成。 合成涉及环状 this compound 的形成,它不能抑制钙流入,并作为阴性对照 。

工业生产方法: this compound 的工业生产涉及使用固相肽合成 (SPPS) 技术。 肽在树脂上合成,最终产物从树脂上裂解并使用高效液相色谱 (HPLC) 纯化 。

反应类型:

抑制谷氨酸诱导的细胞毒性: this compound 以剂量依赖性方式抑制谷氨酸诱导的细胞毒性。

抑制凋亡: this compound 导致剂量依赖性抑制凋亡。

常用试剂和条件:

谷氨酸: 用于在神经元培养物中诱导细胞毒性。

HIV gp120 和 SAg: 用于在人 T 细胞中诱导凋亡。

主要形成的产物:

抑制钙流入: this compound 抑制通过谷氨酸受体通道的钙流入。

相似化合物的比较

Calmodulin Agonists: Compounds that bind to the EF-hand/calcium-binding site and activate phosphodiesterase in the absence of calcium.

Uniqueness of CALP3: this compound is unique in its ability to functionally mimic increased intracellular calcium levels by modulating the activity of calmodulin, calcium channels, and pumps. This makes it a potent calcium channel blocker with potential therapeutic applications in controlling apoptosis and neuroprotection .

属性

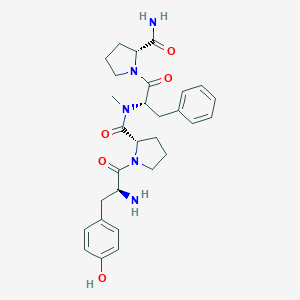

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFGXCPBIYSPH-FFIZALLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying phosphorylated CALP3 in rat brain mitochondria?

A: The identification of phosphorylated this compound (p94) in rat brain mitochondria is significant because it suggests a potential role for this protein in regulating the opening of the mitochondrial permeability transition pore (mPTP) []. The mPTP is a large channel that forms in the mitochondrial membrane under conditions of stress, and its opening can lead to cell death. The fact that this compound is phosphorylated upon mPTP opening suggests that it may be involved in regulating this process.

Q2: How does the calpain inhibitor, calpeptin, affect mPTP opening and what does this tell us about this compound's role?

A: Research has shown that calpeptin, a known calpain inhibitor, can suppress Ca2+ efflux from mitochondria, thereby preventing mPTP opening []. This finding further supports the idea that this compound, a member of the calpain family, plays a role in regulating mPTP. The ability of calpeptin to inhibit mPTP opening suggests that this compound activity might be necessary for this process to occur. Further research is needed to fully elucidate the specific mechanisms by which this compound influences mPTP opening and its downstream consequences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)